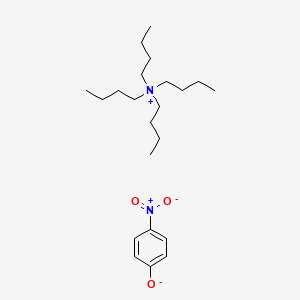
2-Metil-4,6-bis(triclorometil)-1,3,5-triazina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves the liquid-phase chlorination of CH3CN, where a trimerization reaction yields four s-triazine derivatives, including the desired compound. This process's efficiency depends on the chlorination rate of CH3CN and the presence of a catalyst. The selective cotrimerization of CH3CN with its chlorinated compounds yields the s-triazine, demonstrating the synthesis's specificity (Wakabayashi et al., 1971).
Molecular Structure Analysis
The molecular structure of related triazine compounds has been studied through X-ray crystallography, revealing structures stabilized by intra and intermolecular hydrogen bonds. These studies help understand the spatial arrangement and electronic configuration of the atoms within the triazine ring and its derivatives, offering insight into their chemical behavior (Á. Díaz‐Ortiz et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of triazine derivatives includes reactions with aliphatic amines, where trichloromethyl groups can be selectively replaced by aliphatic amino groups. This reactivity pattern is crucial for synthesizing various triazine derivatives with specific functionalities and biological activities (Wakabayashi et al., 1970).
Aplicaciones Científicas De Investigación
Síntesis de plaguicidas
2-Metil-4,6-bis(triclorometil)-1,3,5-triazina: es un precursor en la síntesis de varios plaguicidas. Sus grupos triclorometil son reactivos, lo que permite modificaciones químicas adicionales para crear compuestos con actividades pesticidas específicas. Este derivado de triazina se puede utilizar para sintetizar herbicidas, insecticidas y fungicidas, contribuyendo a la productividad agrícola al proteger los cultivos de plagas y enfermedades .
Intermediario de resina
Este compuesto sirve como intermediario en la producción de resinas especiales. Debido a su núcleo de triazina, puede polimerizarse o copolimerizarse para formar plásticos termoendurecibles, que se utilizan en recubrimientos, adhesivos y materiales de aislamiento. Estas resinas presentan una excelente resistencia química y estabilidad térmica, lo que las hace adecuadas para aplicaciones de alto rendimiento .
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl6N3/c1-2-13-3(5(7,8)9)15-4(14-2)6(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDRANQSOEVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061345 | |
| Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949-42-8 | |
| Record name | 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 949-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6H333KRF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine used as a reference compound in photoacid generator research?
A1: 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine serves as a reliable actinometer for specific wavelengths, meaning its photochemical reactions are well-characterized. [] This allows researchers to determine the amount of light absorbed during an experiment. By comparing the photochemical response of other potential photoacid generators to that of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine under the same irradiation conditions, researchers can accurately determine the efficiency of new photoacid generators, specifically their photoacid generation quantum yields. []
Q2: How does the choice of solvent affect the photochemical properties of N-oxyimidosulfonate photoacid generators?
A2: Research comparing N-trifluoromethylsulfonyloxy-phthalimide (PIT) and N-trifluoromethylsulfonyloxy-1,8-naphthalimide (NIT) revealed that both compounds exhibit solvent-dependent behavior. For instance, the photoacid generation quantum yield (Φ) for PIT was 0.28 in acetonitrile but decreased to 0.21 in benzene. Similarly, NIT displayed a Φ of 0.17 in acetonitrile, which dropped to 0.09 in benzene. [] These findings suggest that the solvent can influence the efficiency of photoacid generation, likely by affecting excited state lifetimes and reaction pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















